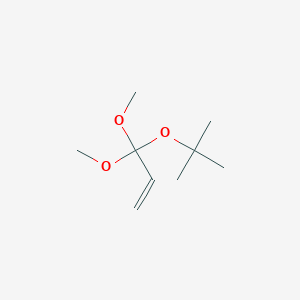![molecular formula C13H9N3O6 B14603963 4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- CAS No. 58294-13-6](/img/structure/B14603963.png)
4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2,4-dinitrophenylmethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- typically involves the reaction of 4-pyridinecarboxylic acid with 2,4-dinitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Diamino derivatives.
Substitution: Various substituted pyridinecarboxylic acid derivatives.
Applications De Recherche Scientifique
4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dinitrophenyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): An isomer with the carboxylic acid group at the 2-position.
Nicotinic acid (3-pyridinecarboxylic acid): An isomer with the carboxylic acid group at the 3-position.
Isonicotinic acid (4-pyridinecarboxylic acid): The parent compound with the carboxylic acid group at the 4-position.
Uniqueness
4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- is unique due to the presence of the 2,4-dinitrophenylmethyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.
Propriétés
Numéro CAS |
58294-13-6 |
|---|---|
Formule moléculaire |
C13H9N3O6 |
Poids moléculaire |
303.23 g/mol |
Nom IUPAC |
2-[(2,4-dinitrophenyl)methyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9N3O6/c17-13(18)9-3-4-14-10(6-9)5-8-1-2-11(15(19)20)7-12(8)16(21)22/h1-4,6-7H,5H2,(H,17,18) |
Clé InChI |
GRZHNKIKVORDMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=NC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)








![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)



